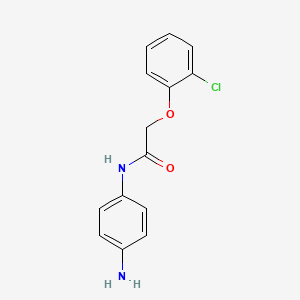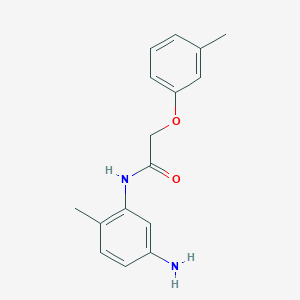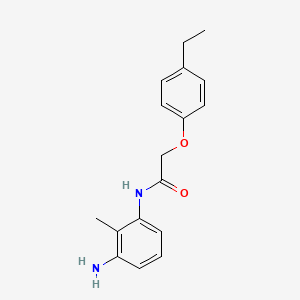
N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The structural formula represents the arrangement of atoms in the molecule of the compound.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. These reactions need to be carefully planned and carried out to ensure the correct product is formed.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the original compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances. These properties can be measured experimentally and can provide valuable information about the compound’s structure and purity.科学的研究の応用
Synthesis and Structural Analysis
Studies have focused on synthesizing related compounds and analyzing their structures to understand their potential applications better. For instance, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a related compound, using immobilized lipase, highlights advancements in synthetic approaches for producing intermediates for antimalarial drugs (Magadum & Yadav, 2018). Another study on the synthesis, structure, and molecular docking of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide elucidates its anticancer activity through in silico modeling (Sharma et al., 2018).
Pharmacological Activities
Research into derivatives of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide has revealed significant pharmacological potentials. For instance, compounds structurally related to the query have shown promising anticancer, anti-inflammatory, and analgesic activities. A study focusing on synthesized 2-(substituted phenoxy) acetamide derivatives explored their potential as anticancer and anti-inflammatory agents, highlighting the significant activity of specific compounds against breast cancer and neuroblastoma cell lines (Rani et al., 2014).
Molecular Docking and Antioxidant Activities
Further research includes molecular docking analyses to predict the interaction of these compounds with biological targets. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities, demonstrating significant potential (Chkirate et al., 2019). These findings underscore the versatility and potential of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide analogs in medicinal chemistry and drug development.
Safety And Hazards
The safety and hazards associated with a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact.
将来の方向性
Future directions for research on a compound can include further studies to better understand its properties, development of new synthesis methods, or exploration of its potential applications in areas such as medicine or materials science.
Please note that this is a general approach and the specific steps may vary depending on the nature of the compound and the available resources. For a specific compound like “N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, you can consult with a chemist or other expert in the field. They may be able to provide more specific guidance based on their knowledge and experience.
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-5-15(18)12(16)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIQYHOYXQYGQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

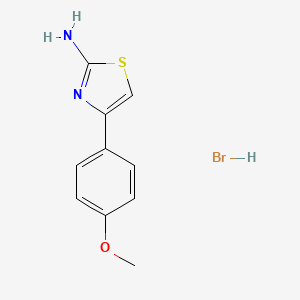
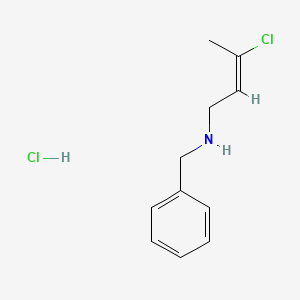
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)
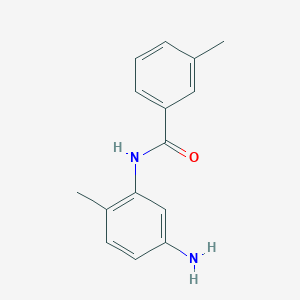

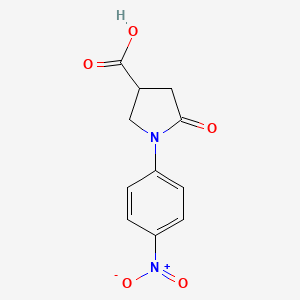
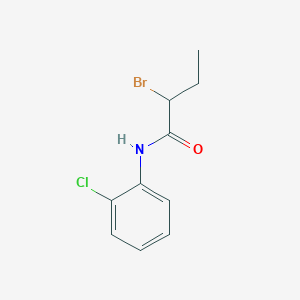
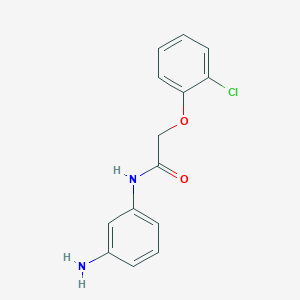

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)
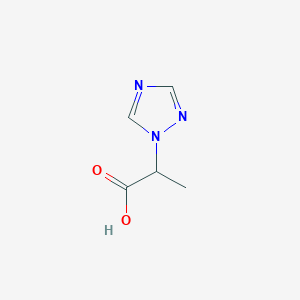
![{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1317917.png)
